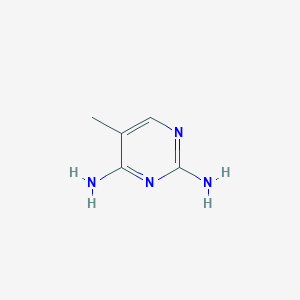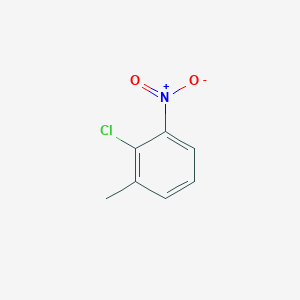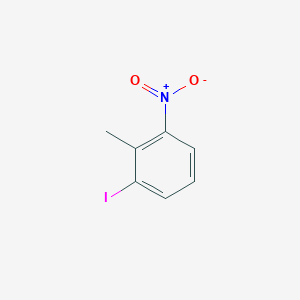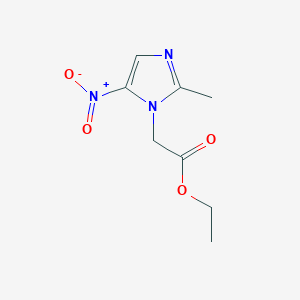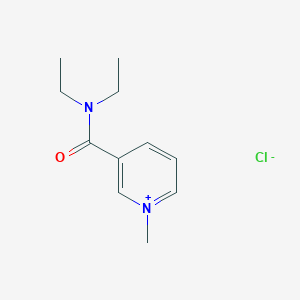
3-(Diethylcarbamoyl)-1-methylpyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylcarbamoyl)-1-methylpyridinium chloride, also known as DEPC, is a chemical compound that has been widely used in scientific research for decades. It is a quaternary ammonium compound that is soluble in water and has a molecular weight of 202.72 g/mol. DEPC is primarily used as a RNAse inhibitor, which makes it an essential tool for molecular biology research.
Mecanismo De Acción
3-(Diethylcarbamoyl)-1-methylpyridinium chloride inhibits RNAse activity by modifying histidine residues in the active site of the enzyme. This modification results in the inhibition of RNAse activity, which prevents RNA degradation.
Efectos Bioquímicos Y Fisiológicos
3-(Diethylcarbamoyl)-1-methylpyridinium chloride has no known biochemical or physiological effects on living organisms. It is primarily used as a laboratory reagent and is not intended for human or animal consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using 3-(Diethylcarbamoyl)-1-methylpyridinium chloride in lab experiments is its ability to inhibit RNAse activity. This allows researchers to study RNA without the interference of RNA degradation. However, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride has some limitations. It is known to be toxic and should be handled with care. Additionally, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride can react with some amino acids, such as histidine, which can interfere with protein structure and function.
Direcciones Futuras
3-(Diethylcarbamoyl)-1-methylpyridinium chloride has been widely used in molecular biology research for many years, but there are still many potential future directions for its use. One potential direction is the development of new RNAse inhibitors that are more effective and less toxic than 3-(Diethylcarbamoyl)-1-methylpyridinium chloride. Additionally, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride could be used in the development of new RNA-based therapeutics, such as RNA vaccines and RNA interference therapies. Finally, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride could be used in the study of RNA modifications, such as RNA methylation and acetylation, which are emerging areas of research in molecular biology.
Métodos De Síntesis
The synthesis of 3-(Diethylcarbamoyl)-1-methylpyridinium chloride involves the reaction of 3-(dimethylamino)pyridine with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that is purified by recrystallization with ethanol.
Aplicaciones Científicas De Investigación
3-(Diethylcarbamoyl)-1-methylpyridinium chloride is commonly used in molecular biology research as an RNAse inhibitor. RNAse is an enzyme that degrades RNA, which can be problematic for researchers studying RNA molecules. 3-(Diethylcarbamoyl)-1-methylpyridinium chloride works by modifying histidine residues in the active site of RNAse, which inhibits its activity. This allows researchers to study RNA without the interference of RNAse degradation.
Propiedades
Número CAS |
16237-07-3 |
|---|---|
Nombre del producto |
3-(Diethylcarbamoyl)-1-methylpyridinium chloride |
Fórmula molecular |
C11H17ClN2O |
Peso molecular |
228.72 g/mol |
Nombre IUPAC |
N,N-diethyl-1-methylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C11H17N2O.ClH/c1-4-13(5-2)11(14)10-7-6-8-12(3)9-10;/h6-9H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
WEFABUTUQIAKBY-UHFFFAOYSA-M |
SMILES |
CCN(CC)C(=O)C1=C[N+](=CC=C1)C.[Cl-] |
SMILES canónico |
CCN(CC)C(=O)C1=C[N+](=CC=C1)C.[Cl-] |
Sinónimos |
CORAMINEMETHOCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



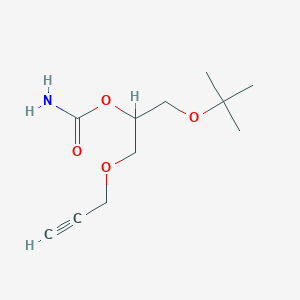

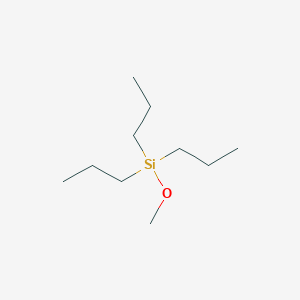
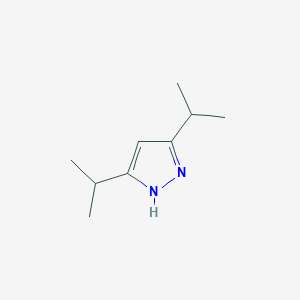
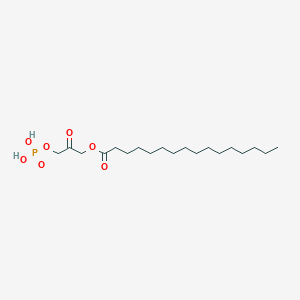
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
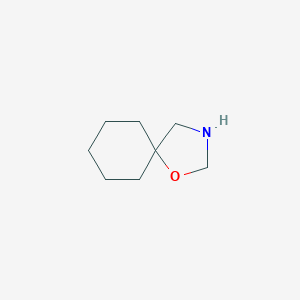
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)

